
2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-6-hydroxyquinoline and 2,2-dichloroethanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., acid or base).
Reaction Steps: The key steps include the formation of the quinoline ring, chlorination, and subsequent hydrolysis to introduce the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like ammonia (NH3) or thiourea (NH2CSNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinoline ketone, while substitution with an amine may produce an aminoquinoline derivative.
Applications De Recherche Scientifique
2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with hydroxyl and chloro substituents.
Quinoline: The parent compound of the quinoline family, used in various chemical and pharmaceutical applications.
Uniqueness
2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro and hydroxy substituents make it a versatile intermediate for further chemical modifications.
Propriétés
Numéro CAS |
62300-90-7 |
|---|---|
Formule moléculaire |
C11H10Cl3NO2 |
Poids moléculaire |
294.6 g/mol |
Nom IUPAC |
2,2-dichloro-1-(5-chloro-6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H10Cl3NO2/c12-9-6-2-1-5-15(11(17)10(13)14)7(6)3-4-8(9)16/h3-4,10,16H,1-2,5H2 |
Clé InChI |
RBWYRAQWXIIIRP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2Cl)O)N(C1)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


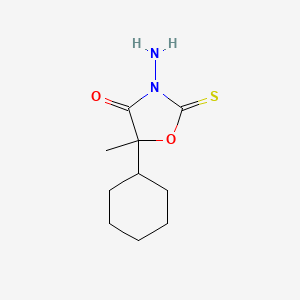

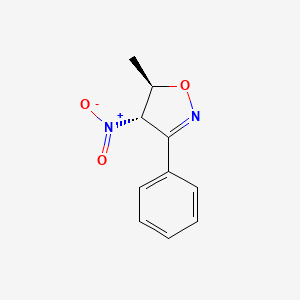
![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)
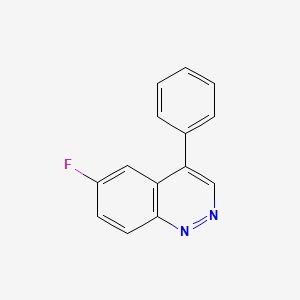
![[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896196.png)
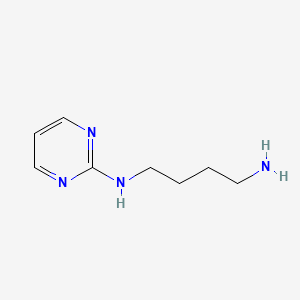

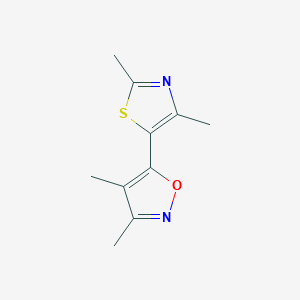
![3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline](/img/structure/B12896224.png)
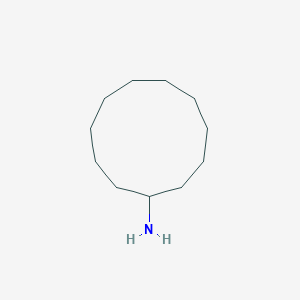
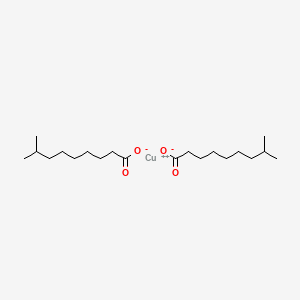
![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
